molecular formula C21H16N2O5 B10912848 3-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

3-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B10912848
M. Wt: 376.4 g/mol
InChI Key: ZEVHCQFNKCJRLL-AOYBPTFZSA-N
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Description

3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a furan-containing compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and furan ring may play a role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzohydrazide: A precursor in the synthesis of the compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

3-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL (E)-3-(2-FURYL)-2-PROPENOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

[3-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C21H16N2O5/c24-19-9-2-1-8-18(19)21(26)23-22-14-15-5-3-6-17(13-15)28-20(25)11-10-16-7-4-12-27-16/h1-14,24H,(H,23,26)/b11-10+,22-14+

InChI Key

ZEVHCQFNKCJRLL-AOYBPTFZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)/C=C/C3=CC=CO3)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C=CC3=CC=CO3)O

Origin of Product

United States

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